molecular formula C14H23NO2 B8414971 3-Amino-4,6-di-tert-butyl-benzene-1,2-diol

3-Amino-4,6-di-tert-butyl-benzene-1,2-diol

Katalognummer: B8414971
Molekulargewicht: 237.34 g/mol
InChI-Schlüssel: YSDPZYSZZGIJPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4,6-di-tert-butyl-benzene-1,2-diol is an organic compound with the molecular formula C14H23NO2. It is a derivative of benzene, featuring two tert-butyl groups at the 4 and 6 positions, an amino group at the 3 position, and two hydroxyl groups at the 1 and 2 positions. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and research applications.

Eigenschaften

Molekularformel

C14H23NO2

Molekulargewicht

237.34 g/mol

IUPAC-Name

3-amino-4,6-ditert-butylbenzene-1,2-diol

InChI

InChI=1S/C14H23NO2/c1-13(2,3)8-7-9(14(4,5)6)11(16)12(17)10(8)15/h7,16-17H,15H2,1-6H3

InChI-Schlüssel

YSDPZYSZZGIJPQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=C(C(=C1N)O)O)C(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,6-di-tert-butyl-benzene-1,2-diol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 4,6-Di-tert-butyl-1,2-benzoquinone.

    Amination: The benzoquinone undergoes amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions.

    Reduction: The resulting intermediate is then reduced to form the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysts: Use of specific catalysts to enhance the reaction rate and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the reactions.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4,6-di-tert-butyl-benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Quinones and other oxidized forms.

    Reduced Derivatives: Various reduced forms of the compound.

    Substituted Derivatives: Halogenated or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-4,6-di-tert-butyl-benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as a stabilizer and antioxidant in polymer chemistry to prevent degradation.

    Biology: Investigated for its potential antioxidant properties in biological systems.

    Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.

    Industry: Utilized as an additive in the production of polymers, resins, and rubber to enhance stability and longevity.

Wirkmechanismus

The mechanism of action of 3-Amino-4,6-di-tert-butyl-benzene-1,2-diol primarily involves its antioxidant properties. The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage. The molecular targets and pathways involved include:

    Free Radical Scavenging: The compound interacts with free radicals, converting them into less reactive species.

    Enzyme Modulation: It may modulate the activity of enzymes involved in oxidative stress responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,6-Di-tert-butyl-1,2-benzoquinone: A precursor in the synthesis of 3-Amino-4,6-di-tert-butyl-benzene-1,2-diol.

    4,6-Di-tert-butyl-3-nitrobenzene-1,2-diol: A similar compound with a nitro group instead of an amino group.

    2,6-Di-tert-butylphenol: A related compound with two tert-butyl groups and a single hydroxyl group.

Uniqueness

This compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and antioxidant properties. This combination of functional groups makes it particularly valuable in applications requiring stability and resistance to oxidative degradation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.